molecular formula C18H15ClFN3O2 B2492885 N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1208384-75-1

N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2492885
CAS No.: 1208384-75-1
M. Wt: 359.79
InChI Key: WJXZFSMSTHZMAJ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with chlorophenyl, ethoxy, and fluorophenyl groups

Preparation Methods

The synthesis of N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Substitution reactions:

    Esterification and amidation: The ethoxy group can be introduced via esterification, followed by amidation to form the final carboxamide structure.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Synthetic Methods

The synthesis of N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

  • Formation of the Pyrazole Ring : Achieved via cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
  • Substitution Reactions : Introducing the chlorophenyl and fluorophenyl groups through nucleophilic aromatic substitution.
  • Amidation : The final carboxamide structure is formed by amidation reactions involving the ethoxy group.

Chemistry

This compound serves as an important intermediate in organic synthesis. It is utilized as a reagent for constructing more complex molecular architectures.

Biology

Research indicates potential biological activities, including:

  • Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
  • Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory pathways.

Medicine

The compound is being explored for therapeutic applications, particularly as:

  • Enzyme Inhibitor : Research suggests it may inhibit specific enzymes involved in disease processes.

Industry

In industrial applications, this compound is used in the development of new materials and agrochemicals. Its unique chemical properties make it suitable for various manufacturing processes.

Anticancer Activity

A significant aspect of this compound is its anticancer potential. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results indicate that the compound exhibits more potent effects compared to standard chemotherapeutic agents in certain contexts.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    N-(3-chlorophenyl)-4-ethoxy-1-(4-chlorophenyl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but with a different substituent on the phenyl ring.

    N-(3-chlorophenyl)-4-methoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide: This compound differs by having a methoxy group instead of an ethoxy group.

    N-(3-chlorophenyl)-4-ethoxy-1-(4-bromophenyl)-1H-pyrazole-3-carboxamide: This compound has a bromophenyl group instead of a fluorophenyl group.

Biological Activity

N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring with various substituents that enhance its biological activity. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : Achieved through cyclization of hydrazine derivatives with 1,3-diketones.
  • Substitution Reactions : Introduction of the ethoxy and chlorophenyl groups via nucleophilic substitutions.
  • Amidation : Finalization of the carboxamide structure through amidation processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have shown significant activity against various pathogens.

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.220.25
Staphylococcus epidermidis0.200.22
Escherichia coli0.300.35

The compound demonstrated bactericidal effects with minimum inhibitory concentrations (MIC) ranging from 0.20 to 0.30 μg/mL against tested strains, indicating its potential as an effective antimicrobial agent .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. It exhibits inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes.

Enzyme IC50 (μM) Reference Drug IC50 (μM)
COX-15.4054.65 (Diclofenac)
COX-20.0122.00 (Celecoxib)

The compound displayed a selectivity index significantly higher than standard anti-inflammatory drugs, suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

Emerging research indicates that this pyrazole derivative may possess anticancer properties by inhibiting tumor cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines.

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)8.2

These findings suggest that this compound could be a promising candidate for further development in cancer therapy .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes and other critical proteins involved in inflammation and cancer progression.
  • Receptor Modulation : It may modulate receptor activities that influence cellular signaling pathways related to growth and apoptosis.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2/c1-2-25-16-11-23(15-8-6-13(20)7-9-15)22-17(16)18(24)21-14-5-3-4-12(19)10-14/h3-11H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXZFSMSTHZMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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